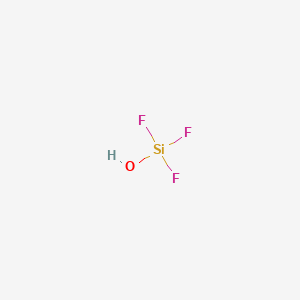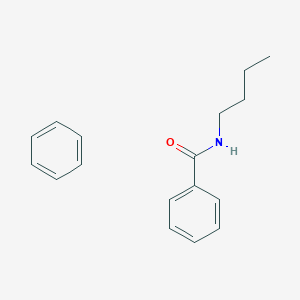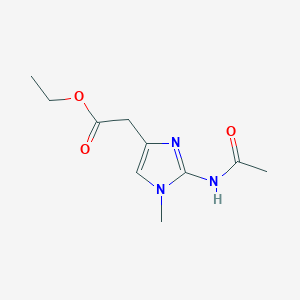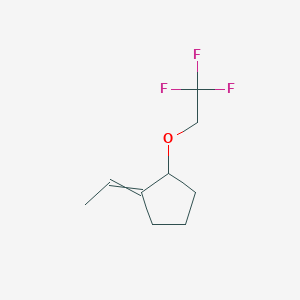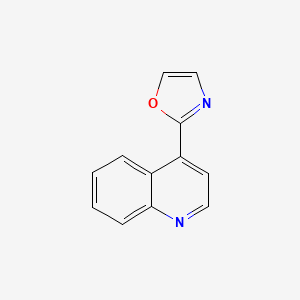
4-(1,3-Oxazol-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Oxazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and oxazole. Quinoline is a nitrogen-containing aromatic compound, while oxazole is a five-membered ring containing both nitrogen and oxygen atoms. The fusion of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Oxazol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-quinoline-3-carbaldehyde with p-toluenesulfonylmethyl isocyanide in the presence of a base such as potassium carbonate in ethanol. The reaction proceeds at room temperature and yields the desired oxazole-quinoline compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis can be applied. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of stable reagents and catalysts, such as Deoxo-Fluor® for cyclodehydration and manganese dioxide for oxidation, can enhance the safety and yield of the process .
化学反応の分析
Types of Reactions
4-(1,3-Oxazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the oxazole carbon atoms.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the quinoline ring.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and oxazole derivatives, depending on the reagents used.
科学的研究の応用
4-(1,3-Oxazol-2-yl)quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(1,3-Oxazol-2-yl)quinoline varies depending on its application. In biological systems, it often interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives have been shown to induce apoptosis in cancer cells by disrupting cell migration and inhibiting angiogenesis . The oxazole moiety can enhance the compound’s binding affinity to biological targets, increasing its efficacy .
類似化合物との比較
4-(1,3-Oxazol-2-yl)quinoline can be compared with other similar compounds, such as:
Oxazole derivatives: These include compounds like oxaprozin and mubritinib, which also exhibit significant biological activities.
Isoxazole derivatives: Compounds like cycloserine and sulfisoxazole, which are known for their antimicrobial properties.
Oxadiazole derivatives: These compounds, such as 1,3,4-oxadiazole, are known for their diverse biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its combined structural features of quinoline and oxazole, which confer a distinct set of chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
93397-88-7 |
|---|---|
分子式 |
C12H8N2O |
分子量 |
196.20 g/mol |
IUPAC名 |
2-quinolin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C12H8N2O/c1-2-4-11-9(3-1)10(5-6-13-11)12-14-7-8-15-12/h1-8H |
InChIキー |
QIUJGWMJRZVUPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



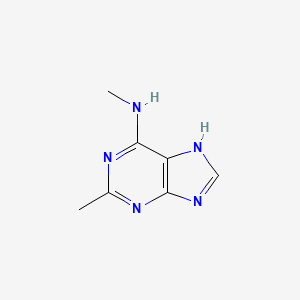
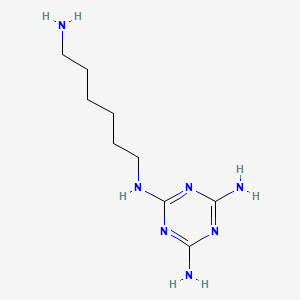
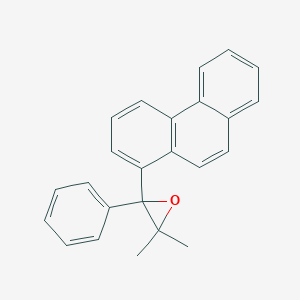
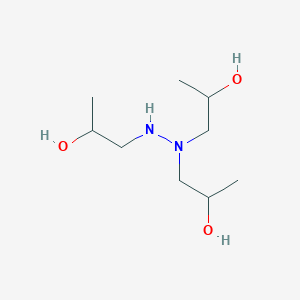
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
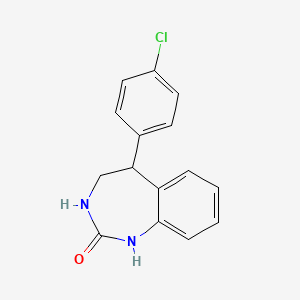

![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
